3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-3-5-2-7(5,4-8)6(9)10/h5H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICGDXIQDWDUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes cyclopropanation to produce the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclopropanation reactions. The use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is one such method, providing high yields and diastereoselectivities . This method is advantageous due to its scalability and efficiency in producing the compound on a gram scale.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various modifications, making it valuable in synthetic organic chemistry.
Synthesis Methods
- The compound can be synthesized through cyclopropanation reactions, particularly using transition metal catalysts such as ruthenium(II). This method provides high yields and selectivity, making it favorable for industrial applications.
Biological Applications
Enzyme Mechanisms and Protein-Ligand Interactions
- In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its structural properties enable it to interact specifically with biological targets, providing insights into enzymatic processes.
Antiviral Medications
- The compound is a key intermediate in the synthesis of antiviral drugs, including boceprevir and PF-07321332, which are used to treat hepatitis C and COVID-19, respectively. Its mechanism involves acting as a protease inhibitor, thereby preventing viral replication by blocking the cleavage of viral polyproteins .
Industrial Applications
Pharmaceutical Production
- In the pharmaceutical industry, this compound is employed in the production of various fine chemicals and pharmaceuticals. Its ability to serve as an intermediate in drug synthesis underscores its industrial relevance .
Case Studies
Case Study 1: Antiviral Activity
In a study exploring the efficacy of 3-Methyl-3-azabicyclo[3.1.0]hexane derivatives against viral infections, researchers synthesized several analogs and tested their activity against hepatitis C virus (HCV). The results indicated that modifications to the bicyclic structure significantly influenced antiviral potency, highlighting the importance of structural diversity in drug design .
Case Study 2: Enzyme Inhibition
Another research project focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that certain derivatives exhibited strong inhibitory effects on target enzymes, suggesting potential therapeutic applications in metabolic disorders .
Mechanism of Action
The mechanism by which 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their differences:
Key Observations:
- Steric Effects : The benzyl and trifluoromethylbenzoyl derivatives exhibit increased steric hindrance, which may influence binding to hydrophobic enzyme pockets .
- Polarity : Acetyl and hydroxyethyl substitutions enhance polarity, improving solubility in aqueous systems .
- Synthetic Utility : Boc-protected derivatives are critical for amine protection in multi-step syntheses .
Biological Activity
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 63618-02-0) is a bicyclic heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure incorporates a nitrogen atom within a bicyclic framework, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
The molecular formula of this compound is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol. The compound features a carboxylic acid functional group, which enhances its reactivity and solubility in biological systems.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 63618-02-0 |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions using transition metal catalysts such as palladium or ruthenium. The cyclopropanation of alpha-diazoacetates is a common method that yields high diastereoselectivity and purity .
The primary biological activity of this compound is attributed to its role as a protease inhibitor, specifically targeting viral proteases involved in the replication of viruses such as SARS-CoV-2 and hepatitis C . By binding to the active site of these proteases, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral properties against several coronaviruses, including SARS-CoV-2. For instance, PF-07321332, a related compound, showed an EC₅₀ value of approximately 317 nM against SARS-CoV-1 and demonstrated significant efficacy in vivo .
Other Biological Activities
The azabicyclo[3.1.0]hexane framework has been linked to various biological activities beyond antiviral effects:
- Antioxidant Activity : Compounds containing this structure have shown promising antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anticancer Activity : Some derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth .
- Opioid Receptor Antagonism : Certain derivatives act as antagonists at opioid receptors, providing potential therapeutic applications in pain management and addiction treatment .
Clinical Applications
One notable application is the use of PF-07321332 in clinical trials for treating COVID-19. In vitro studies indicated that it effectively inhibited viral replication in human lung cells . Furthermore, animal studies showed reduced pulmonary lesions in treated mice compared to controls, highlighting its therapeutic potential .
Comparative Studies
Comparative studies with similar compounds reveal that modifications to the azabicyclo structure can significantly influence biological activity:
| Compound | Activity Type | EC₅₀ (nM) |
|---|---|---|
| PF-07321332 (related derivative) | Antiviral | 317 |
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | Opioid receptor antagonist | Variable |
Q & A
Q. What are the standard synthetic protocols for preparing 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives?
The synthesis typically involves coupling reactions using activating agents like HATU and TEA. For example, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid reacts with amines in DMF at 20°C, followed by purification via silica gel chromatography (petroleum ether:ethyl acetate, 1:1). LC-MS ([M-156+H]⁺ at m/z 452.2) confirms product identity . Alternative routes include hydride reduction of cyclopropanedicarboximides to form bicyclic scaffolds, with yields dependent on substituent positioning .
Q. How are intermediates purified, and what analytical methods ensure quality control?
Purification often employs column chromatography (silica gel) with solvent gradients. For example, ethyl acetate/petroleum ether (1:1) is used to isolate di-tert-butyl derivatives . Analytical validation includes:
- LC-MS : Retention time (0.455 min) and mass spectra for molecular ion verification .
- NMR : Structural confirmation via ¹H and ¹³C NMR, as demonstrated for adenosine derivatives (e.g., δ 7.89 ppm for aromatic protons) .
- HPLC : Purity assessment (≥95% in some cases) .
Q. What are the common challenges in synthesizing bicyclic azabicyclohexane scaffolds?
Key issues include:
- Stereochemical control : Unintended endo/exo isomer formation during cyclopropane ring closure .
- Byproduct formation : Competing reactions during coupling steps (e.g., over-activation of carboxylic acid groups) .
- Scale-up limitations : Low yields in multi-step sequences (e.g., 77% yield in a 2-step adenosine derivative synthesis) .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized in asymmetric synthesis?
Asymmetric methods include:
- Simmons–Smith cyclopropanation : Enantioselective synthesis using chiral auxiliaries or catalysts .
- Enzymatic resolution : Hydrolases or oxidoreductases to isolate enantiomers, as seen in SSTR4 agonist studies .
- X-ray crystallography : Absolute configuration determination (e.g., 1R,5S for (+)-bicifadine) .
Q. What strategies address contradictions in biological activity data across derivatives?
- Structure-activity relationship (SAR) studies : Para-substituted aryl groups (e.g., 4-methylphenyl in bicifadine) enhance analgesic potency, while N-alkylation (e.g., N-allyl) abolishes activity .
- Target engagement assays : Use of GPCR binding assays (e.g., SSTR4 agonism) to validate mechanistic hypotheses .
- Metabolic stability profiling : LC-MS/MS to assess half-life differences between enantiomers .
Q. How do enzymatic pathways inform synthetic approaches to azabicyclohexanes?
Fe(II)/αKG-dependent oxygenases, such as TqaL, catalyze aziridine formation in natural product biosynthesis. Mimicking these pathways could enable greener synthesis of bicyclic cores via aziridine intermediates .
Q. What advanced computational tools predict reactivity and regioselectivity?
Q. How can impurities or low-purity batches (e.g., 95%) impact downstream applications?
- Biological assays : Impurities may skew IC₅₀ values or cause off-target effects. Repurify via preparative HPLC .
- Crystallization attempts : Trace solvents (e.g., DMF residues) can disrupt crystal lattice formation .
Methodological Considerations
Q. What steps ensure reproducibility in Pd-catalyzed cross-coupling reactions?
- Catalyst screening : Use Pd(OAc)₂ or XPhos-Pd-G3 for C–N bond formation .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent catalyst oxidation.
- Workup protocols : Extract with brine (3×50 mL) to remove residual Pd .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
